molecular formula C8H8BrF2N B13269047 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine

1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13269047
M. Wt: 236.06 g/mol
InChI Key: VPMYNQBTFWYUNQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is an organic compound with the molecular formula C8H7BrF2N This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2-bromo-6-fluoroaniline with appropriate reagents to introduce the fluoroethan-1-amine group. One common method involves the use of fluoroethylamine under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms along with the fluoroethan-1-amine group.

Biological Activity

1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is a halogenated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure significantly influences its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF2N, with a molecular weight of approximately 236.06 g/mol. The compound features a bromo and a fluoro substituent on the phenyl ring, which are known to enhance its reactivity and binding affinity to biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to its interaction with various biomolecular targets. Preliminary studies suggest that it may act as a ligand for specific receptors or enzymes, modulating various biological pathways.

Key Biological Activities

  • Antitumor Activity : Initial investigations have shown that compounds similar to this compound can reduce tumor size in xenograft models, indicating potential use in cancer therapy .
  • Antimicrobial Properties : Some derivatives of halogenated amines have demonstrated moderate antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

The mechanism of action for this compound is believed to involve:

  • Binding Affinity : The halogen atoms enhance the compound's ability to interact with enzymes and receptors, potentially altering their activity.
  • Regulation of Gene Expression : In studies involving xenograft models, compounds structurally related to this compound have been shown to influence the expression of genes involved in tumor growth and angiogenesis .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Case Studies

  • Tumor Xenograft Studies : In vivo experiments using renal cell carcinoma models demonstrated that treatment with related compounds led to significant reductions in tumor size and changes in mRNA levels associated with tumor progression .
  • Antimicrobial Testing : Various synthesized derivatives were tested against common pathogens, revealing moderate effectiveness against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their key features and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amineC8H8BrF2NSimilar structure; different bromine positionPotential antitumor activity
1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amineC8H8BrF2NDifferent fluorine positioningAntimicrobial properties
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amineC8H9BrFNContains an additional carbonVaries based on structure

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-5-2-1-3-6(11)8(5)7(12)4-10/h1-3,7H,4,12H2

InChI Key

VPMYNQBTFWYUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CF)N)F

Origin of Product

United States

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